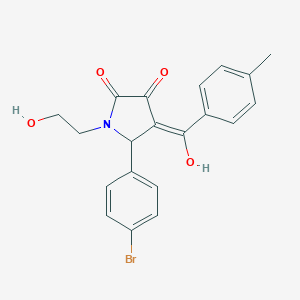

![molecular formula C20H21NO3 B367251 5'-Methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 882382-71-0](/img/structure/B367251.png)

5'-Methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one” is a type of spiro-indole compound . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .

Synthesis Analysis

The synthesis of spiro-heterocycles, including “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one”, is a subject of major interest for organic researchers . Diverse synthetic methodologies have been reported for spiro-heterocycles, including intermolecular alkylation, Morita–Baylis–Hillman, 1,3-dipolar cycloaddition, Mannich/Pictet–Spengler, sigmatropic rearrangement, and electrocyclization reactions .Molecular Structure Analysis

The molecular structure of “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one” has been confirmed through X-ray diffraction studies .Chemical Reactions Analysis

The compound has been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction .Mechanism of Action

MDAI acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin from the synaptic cleft, leading to increased levels of serotonin in the brain. This effect is believed to be responsible for the compound's entactogenic effects, including increased empathy and social bonding.

Biochemical and Physiological Effects:

MDAI has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotion, and social behavior. The compound has also been shown to increase heart rate and blood pressure, which may be linked to its stimulant effects.

Advantages and Limitations for Lab Experiments

MDAI has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for research purposes. However, there are also several limitations to its use. The compound is not approved for human use, and its effects on the brain and body are not fully understood. Additionally, its legal status in many countries may limit its availability for research purposes.

Future Directions

There are several future directions for research on MDAI. One area of interest is its potential use in treating psychiatric disorders, such as depression and anxiety. Another area of research is its potential use in enhancing social bonding and empathy, particularly in therapeutic settings. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the brain and body.

Synthesis Methods

MDAI can be synthesized through a multi-step process that involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 4-methylbenzaldehyde, followed by a spirocyclization reaction with indole-2-carboxylic acid. The final product is obtained through a purification process using chromatography techniques.

Scientific Research Applications

MDAI has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, leading to increased levels of serotonin in the brain. This effect has been linked to the compound's ability to induce feelings of empathy, social bonding, and emotional openness. MDAI has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name |

5'-methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14-4-7-16(8-5-14)13-21-18-9-6-15(2)12-17(18)20(19(21)22)23-10-3-11-24-20/h4-9,12H,3,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLPNHODLAMHSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)

![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)

![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)

![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)

![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)

![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)

![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)

![1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367208.png)

![1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione](/img/structure/B367210.png)